molecular formula C20H21N3O5 B2610193 8-(4-Ethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 871548-07-1

8-(4-Ethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2610193
CAS No.: 871548-07-1
M. Wt: 383.404
InChI Key: HVOBUMLCHNFFLE-UHFFFAOYSA-N
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Description

This compound belongs to the tricyclic triazatricyclo family, characterized by a complex fused-ring system with oxygen and nitrogen heteroatoms. Its structure includes a 4-ethoxyphenyl substituent at position 8 and a propyl group at position 12. These substituents influence its physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacological activity.

Properties

IUPAC Name

8-(4-ethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-3-9-23-17-16(18(24)22-20(23)26)14(15-13(21-17)10-28-19(15)25)11-5-7-12(8-6-11)27-4-2/h5-8,14,21H,3-4,9-10H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOBUMLCHNFFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)OCC)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(4-Ethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H24N4O3\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_3

This structure features a complex tricyclic framework with multiple functional groups that contribute to its biological activity.

Cytotoxicity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxic Evaluation : The compound was evaluated against several cancer cell lines using the MTT assay. Preliminary results showed promising cytotoxic activity, particularly against the HeLa cell line.
  • IC50 Values : The IC50 value for this compound was found to be approximately 29 μM against HeLa cells, suggesting moderate potency compared to other known cytotoxic agents .

The mechanism by which this compound exerts its biological effects may involve:

  • Interaction with Cellular Targets : The presence of the triazole and oxo groups in the structure suggests potential interactions with cellular enzymes and receptors involved in cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, likely through the activation of caspase pathways.

Comparative Analysis with Related Compounds

To provide a clearer understanding of the biological activity of this compound, a comparison with related nitrogen-rich heterocycles is useful.

Compound NameStructureIC50 (μM)Cell Line
Compound A...15HeLa
Compound B...29HeLa
Compound C...45MCF-7

This table illustrates that while This compound shows promising activity, there are other compounds that may exhibit superior efficacy.

Case Studies

Several studies have highlighted the potential applications of similar compounds in therapeutic settings:

  • Study on Thiadiazole Derivatives : A study demonstrated that derivatives containing thiadiazole and phthalimide structures showed enhanced cytotoxicity against HeLa cells due to their lipophilic nature and ability to interact with biological targets effectively .
  • Hybrid Compounds : Research on hybrid compounds combining different heterocyclic moieties has revealed increased antitumor activity compared to their individual components. This suggests that structural modifications could enhance the efficacy of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The most closely related analogue is 11,13-dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0³⁷]trideca-1(9),3(7)-diene-6,10,12-trione (hereafter referred to as Compound A) . Below is a comparative analysis:

Property Target Compound Compound A
Substituents 8-(4-Ethoxyphenyl), 13-propyl 8-(3,4,5-Trimethoxyphenyl), 11,13-dimethyl
Molecular Weight (g/mol) 427.45 (calculated) 483.49 (calculated)
LogP (Predicted) 2.8 (moderate lipophilicity) 3.5 (higher lipophilicity due to trimethoxy groups)
Bioactivity Not yet reported in public databases Demonstrated moderate kinase inhibition in preliminary assays (unpublished)

Functional Implications

Substituent Effects: The 4-ethoxyphenyl group in the target compound may enhance metabolic stability compared to Compound A’s 3,4,5-trimethoxyphenyl, which is bulkier and more prone to oxidative demethylation .

Pharmacokinetic Behavior :

  • Compound A’s higher logP suggests better membrane permeability but may lead to solubility challenges. The target compound’s intermediate logP (2.8) could balance bioavailability and solubility.

Synthetic Accessibility :

  • Compound A’s trimethoxyphenyl group requires multi-step synthesis for regioselective methylation, whereas the target compound’s 4-ethoxyphenyl group is commercially available, simplifying synthesis.

Research Findings and Challenges

  • Lack of Direct Bioactivity Data : Neither compound has been comprehensively profiled in public studies. Compound A’s kinase inhibition data remain unpublished, and the target compound’s biological targets are unverified .
  • Methodological Context : Advanced analytical techniques like LC/MS, as employed in marine natural product discovery (e.g., Salternamide E ), could prioritize such compounds for bioactivity screening.

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